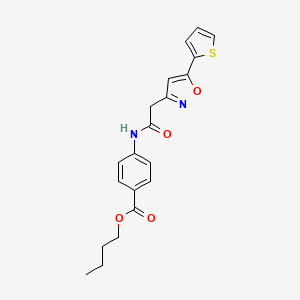
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as tert-butoxycarbonyl-3,4-diaminopropionic acid benzyl ester, is a compound commonly used in organic synthesis. It is a derivative of 3,4-diaminopropionic acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino groups of 3,4-diaminopropionic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and carbobenzoxy (Cbz) groups. This can be achieved through the reaction of 3,4-diaminopropionic acid with di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation (e.g., palladium on carbon).
Amidation Reactions: Formation of amides through the reaction with carboxylic acids or acid chlorides in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogenation with palladium on carbon.
Amidation: Carboxylic acids, acid chlorides, DCC, DIC.
Major Products:
Deprotection: 3,4-diaminopropionic acid.
Amidation: Corresponding amides depending on the carboxylic acid or acid chloride used.
科学研究应用
3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of drug candidates and bioactive molecules.
Bioconjugation: Utilized in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
作用机制
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily related to its role as a protected amino acid derivative. The Boc and Cbz groups protect the amino groups during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation and enzyme inhibition .
相似化合物的比较
Boc-Dap-NE: Another protected derivative of 3,4-diaminopropionic acid, used in the synthesis of antibody-drug conjugates.
Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the combination of Boc and Cbz protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
120709-59-3; 65710-57-8 |
|---|---|
分子式 |
C16H22N2O6 |
分子量 |
338.36 |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20) |
InChI 键 |
QKMSMVGTLTVHLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)




![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)

![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)

![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)

